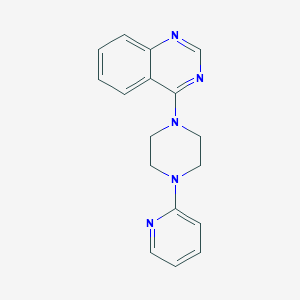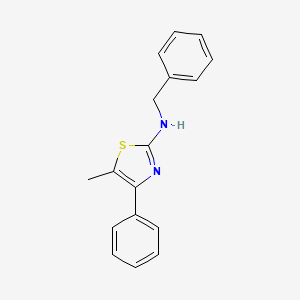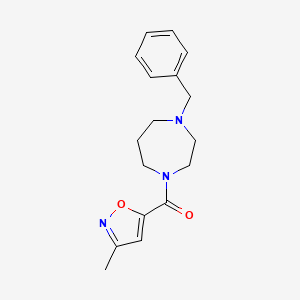![molecular formula C15H10ClN3OS B7519301 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7519301.png)
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
科学的研究の応用
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, cancer, diabetes, and inflammation. The compound's ability to inhibit 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have a significant impact on these diseases' pathophysiology. For example, 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide is involved in the abnormal accumulation of beta-amyloid peptides in Alzheimer's disease, and inhibition of 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide by 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to reduce beta-amyloid levels in animal models. Similarly, this compound's anti-inflammatory effects have been demonstrated in several animal models of inflammation, including rheumatoid arthritis and colitis.
作用機序
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide inhibits 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream substrates, including tau protein and beta-catenin, which are involved in various cellular processes. The inhibition of 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide by 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have a wide range of effects on cellular processes, including glycogen metabolism, cell differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide, this compound has been shown to inhibit other kinases, including cyclin-dependent kinase 5 (CDK5) and casein kinase 1 (CK1). The compound's effects on glycogen metabolism have been demonstrated in animal models, where it has been shown to increase glycogen synthesis in the liver and skeletal muscle. Additionally, 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide has been shown to have anti-inflammatory effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling.
実験室実験の利点と制限
The advantages of using 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide in lab experiments include its potent inhibition of 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide, its well-established synthesis method, and its wide range of potential therapeutic applications. However, the compound's non-specific inhibition of other kinases, including CDK5 and CK1, may limit its use in certain experiments. Additionally, the compound's potential toxicity and off-target effects should be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide. One area of interest is the compound's potential therapeutic applications in cancer, where 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide inhibition has been shown to have anti-tumor effects. Additionally, the compound's effects on glycogen metabolism and insulin signaling may have potential applications in the treatment of diabetes. Further research is also needed to elucidate the compound's effects on other kinases and its potential off-target effects. Finally, the development of more specific 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide inhibitors may provide new opportunities for therapeutic intervention in various diseases.
合成法
The synthesis of 2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 4-aminothiazole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetyl chloride to obtain the final product. This synthesis method has been reported in several scientific publications, including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
特性
IUPAC Name |
2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-13-9-11(5-6-17-13)14(20)19-12-3-1-10(2-4-12)15-18-7-8-21-15/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTNLAQXNQBOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)




![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)

![4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)
![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)